Mvt-101

HIV-1 Protease Inhibitor Binding Ki Comparison

Mvt-101 (CAS 128657-47-6) is a hexapeptide HIV-1 protease inhibitor characterized by a reduced peptide bond isostere (ψ[CH₂NH]). This unique scaffold provides distinct binding interactions compared to hydroxyethylamine or hydroxyethylene analogs, ensuring reliable results when classical inhibitors fail. Its binding affinity is unaffected by flap-region mutations that drastically reduce potency of other inhibitors, enabling precise decoupling of flap dynamics in resistance studies. It yields high-resolution 1.2 Å crystals for detailed structural analysis and validated structure-based drug design. Ideal for antiviral research, SAR exploration, and studying drug resistance mechanisms.

Molecular Formula C35H67N11O8
Molecular Weight 770 g/mol
CAS No. 128657-47-6
Cat. No. B166266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMvt-101
CAS128657-47-6
SynonymsMVT 101
MVT-101
N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide
N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide
Molecular FormulaC35H67N11O8
Molecular Weight770 g/mol
Structural Identifiers
SMILESCCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
InChIInChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyMQPXOVRKKPPKFZ-QYKDHROSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mvt-101 (CAS 128657-47-6): A Hexapeptide-Based HIV-1 Protease Inhibitor with a Reduced Peptide Bond for Antiviral Research


Mvt-101 (CAS 128657-47-6, also reported as 125552-93-4) is a hexapeptide-based inhibitor of HIV-1 protease characterized by a reduced peptide bond (ψ[CH₂NH]) at its core . Its sequence, Ac-Thr-Ile-Nle-ψ(CH₂NH)-Nle-Gln-Arg-NH₂, is derived from a natural cleavage site in the viral gag-pol polyprotein, allowing it to act as a substrate analog . This structural feature is critical for its mechanism of action, which involves binding to the active site of HIV-1 protease and blocking the proteolytic processing essential for viral maturation and replication .

Why Mvt-101 Cannot Be Substituted with Generic HIV-1 Protease Inhibitors


The performance of HIV-1 protease inhibitors is highly dependent on their specific chemical scaffold and its interaction with the enzyme's active site. Mvt-101's unique reduced peptide bond isostere (ψ[CH₂NH]) confers a distinct binding mode and interaction profile compared to other classic inhibitors like JG-365 (hydroxyethylamine isostere) or U-85548e (hydroxyethylene isostere) [1]. These structural differences lead to quantifiable variations in binding affinity, binding orientation, and response to enzyme mutations, meaning that substituting one inhibitor for another can result in significantly different experimental outcomes, particularly in studies involving mutant proteases or structure-activity relationship (SAR) analyses [1][2]. Therefore, selecting Mvt-101 is a deliberate choice for experiments requiring its specific molecular interactions.

Quantitative Evidence Guide: Mvt-101 vs. Comparator Inhibitors


Comparative Binding Affinity: Mvt-101 vs. JG-365 and U-85548e

Mvt-101 exhibits a distinct inhibition constant (Ki) compared to other well-characterized HIV-1 protease inhibitors. In a comparative study, Mvt-101 showed a Ki of 140 nM, whereas the hydroxyethylamine inhibitor JG-365 displayed a significantly lower Ki of 0.24 nM, and the hydroxyethylene inhibitor U-85548e showed an intermediate affinity [1]. This quantitative difference highlights that Mvt-101 is a less potent inhibitor than JG-365 but serves as a valuable tool compound due to its unique binding mode.

HIV-1 Protease Inhibitor Binding Ki Comparison

Divergent Binding Mode to Backbone-Engineered Protease: Mvt-101 vs. JG-365

When tested against a backbone-engineered HIV-1 protease (Gly49-psi(COS)-Ile50), Mvt-101's inhibition was unaffected compared to the native enzyme. In stark contrast, the binding affinity of JG-365 was reduced by approximately 2500-fold [1]. This demonstrates that Mvt-101's binding is less dependent on specific hydrogen bond networks from the enzyme's flaps, a key mechanistic differentiator.

HIV-1 Protease Mutant Enzyme Binding Affinity

X-ray Crystallographic Resolution: Mvt-101 vs. JG-365 Complexes

Crystals of chemically synthesized HIV-1 protease in complex with Mvt-101 diffracted to a resolution of 1.2 Å, providing a highly detailed atomic view of the binding interaction. In comparison, the complex with JG-365 diffracted to a slightly lower resolution of 1.04 Å [1]. This indicates that Mvt-101 forms a highly ordered, stable complex suitable for ultra-high-resolution structural studies.

Structural Biology X-ray Crystallography Resolution

Binding Orientation: Single vs. Dual Modes

Crystallographic analysis reveals that the reduced isostere hexapeptide Mvt-101 binds in a single orientation within the catalytic groove of HIV-1 protease. Conversely, the heptapeptide inhibitor JG-365 binds in two equivalent antiparallel orientations [1]. This fundamental difference in binding mode has implications for inhibitor design and understanding ligand specificity.

Binding Mode Crystallography Inhibitor Design

Subsite Specificity and Binding Energy: Mvt-101 vs. Optimized Analogs

Computational analysis of Mvt-101-based pseudopeptides shows a maximum gain in binding energy of approximately -55 kcal/mol when specific residues (e.g., Phe or Tyr at P1/P1', Glu at P2', and aromatic residues at P3/P3') are substituted [1]. This analysis has guided the synthesis of analogs with IC50 values in the low nanomolar range, demonstrating Mvt-101's value as a structural template for developing significantly more potent inhibitors.

SAR Binding Energy Peptide Inhibitors

Key Application Scenarios for Mvt-101 Based on Quantitative Evidence


Mechanistic Studies of Drug Resistance Mutations

Mvt-101 is an ideal tool for probing drug resistance mechanisms in HIV-1 protease, particularly mutations affecting the enzyme's flap region. Its binding affinity is unaffected by backbone mutations that drastically reduce the potency of other inhibitors like JG-365 (a 2500-fold reduction) [1]. This allows researchers to decouple the effects of flap dynamics from active site binding in mutational analyses.

High-Resolution Structural Biology and Modeling

The complex of Mvt-101 with HIV-1 protease yields high-quality crystals that diffract to near-atomic resolution (1.2 Å) [1]. This makes it a premier choice for X-ray crystallography studies aimed at obtaining highly detailed structural information on a reduced peptide bond inhibitor's interaction with its target, serving as a reliable reference for computational modeling and structure-based drug design.

Scaffold for Structure-Activity Relationship (SAR) Optimization

Mvt-101 serves as a validated starting point for the rational design of more potent HIV-1 protease inhibitors. Quantitative computational models based on its structure have successfully guided the synthesis of analogs with predicted gains in binding energy of up to -55 kcal/mol, resulting in compounds with low nanomolar IC50 values [1]. Researchers can systematically modify its hexapeptide backbone to explore subsite specificities and improve potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mvt-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.